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Compound of Interest

Compound Name: Irak1-IN-1

Cat. No.: B15611307

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, chemical synthesis, and
biological characterization of the selective IRAK1 inhibitor, JH-X-119-01. This document details
the scientific background, experimental methodologies, and key data associated with this
compound.

Introduction to IRAK1 and its Role in Signaling

Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that
functions as a key mediator in the innate immune system. It plays a pivotal role in the signaling
cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1][2][3].
Upon activation by upstream signals, IRAK1 participates in a signaling complex that includes
Myeloid differentiation primary response 88 (MyD88) and other IRAK family members, leading
to the activation of downstream pathways such as nuclear factor-kB (NF-kB) and mitogen-
activated protein kinase (MAPK) pathways[4][5]. The dysregulation of IRAK1 signaling has
been implicated in a variety of inflammatory diseases and cancers, making it an attractive
target for therapeutic intervention[3][5].

Discovery of a Selective IRAK1 Inhibitor: JH-X-119-
01
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JH-X-119-01 was developed as a highly potent and selective covalent inhibitor of IRAK1[2].
The discovery process involved modifying a dual IRAK1/INK inhibitor, THZ-2-118, to enhance
its selectivity for IRAK1 over other kinases[2][5]. This medicinal chemistry effort led to the
creation of JH-X-119-01, which demonstrates significant potency for IRAK1 while showing
minimal inhibition of the closely related kinase IRAK4[2][3].

JH-X-119-01 acts as a covalent inhibitor, irreversibly binding to a specific cysteine residue
(C302) within the ATP binding site of IRAK1[2][4]. This covalent modification permanently
inactivates the kinase, leading to the suppression of downstream inflammatory signaling.

Quantitative Biological Data

The biological activity of JH-X-119-01 has been characterized through various biochemical and
cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of JH-X-119-01

Target Assay Type IC50 (nM) Notes
Biochemical Kinase Potent inhibition of the
IRAK1 9 )
Assay primary target.
Biochemical Kinase Demonstrates high
IRAK4 >10,000 o
Assay selectivity over IRAKA4.
Identified as a minor
YSK4 KinomeScan 57 )
off-target kinase.
Identified as an off-
) target, but
MEKS3 KinomeScan

biochemical IC50 was

not determined.

Data sourced from Hatcher et al., 2020.[2]

Table 2: Cellular Activity of JH-X-119-01 in MYD88-Mutated B-Cell Lymphoma Cell Lines
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Cell Line Cancer Type EC50 (pM)

Activated B-Cell Like Diffuse

HBL-1 Large B-Cell Lymphoma (ABC-  12.10
DLBCL)
Waldenstrém's
Other WM, DLBCL, and ) )
Macroglobulinemia (WM), 0.59-9.72
lymphoma cells
DLBCL

Data sourced from Hatcher et al., 2020 and other reviews.[1][2][5]

Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams illustrate the IRAK1 signaling pathway and a general workflow for
evaluating IRAK1 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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